{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride
Overview
Description
“{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride” is a chemical compound with the CAS Number: 1485417-92-2 . It has a molecular weight of 233.48 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H
. This indicates that the compound consists of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Recognition and Sensing Applications
The compound's boronic acid moiety allows for selective recognition and sensing of various analytes. Research has demonstrated its utility in constructing sensors for detecting fluoride ions, with significant changes in optical properties upon analyte binding, indicating potential for environmental monitoring and diagnostic applications (Wade & Gabbaï, 2009). Additionally, its interaction with hydrophilic amino and N,N-dimethylamino compounds highlights its capability in selective recognition, crucial for biochemical separations and analysis (Sawada et al., 2000).
Fluorescence Probes for Biological and Chemical Detection
The compound's framework has been adapted to develop fluorescent probes for saccharides, leveraging the boronic acid group's affinity for diols. This property is instrumental in creating sensors that can operate at physiological pH, making them suitable for glucose monitoring and other applications requiring saccharide detection (Dicesare & Lakowicz, 2002). Such probes offer potential for non-enzymatic glucose sensing in diabetes management.
Material Science and Hydrogel Development
The compound's ability to covalently bond with polymers and other materials, facilitated by its boronic acid group, is leveraged in creating smart materials. For instance, it has been used to synthesize glucose-sensing materials that operate at physiological pH, indicating potential applications in biotechnology and medical devices (Das et al., 2003).
Organic Synthesis and Drug Development
In organic synthesis, boronic acids, including derivatives of the compound , are pivotal in Suzuki cross-coupling reactions. This reaction is a cornerstone in constructing complex organic molecules, including pharmaceuticals, indicating the compound's relevance in drug development and synthesis of biologically active compounds (Hayik et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions . This suggests that the compound could potentially target molecules that undergo such reactions.
Mode of Action
The mode of action of {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride is likely related to its role in Suzuki-Miyaura coupling reactions. In these reactions, boronic acids are used as reagents and undergo a transmetalation process with palladium (II) complexes . This process involves the transfer of an organic group from boron to palladium, which can lead to the formation of new carbon-carbon bonds .
Result of Action
As a potential reagent in suzuki-miyaura coupling reactions, it may contribute to the synthesis of various organic compounds .
Action Environment
The action of this compound, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, Suzuki-Miyaura coupling reactions are known to be mild and functional group tolerant , suggesting that this compound may exhibit stability and efficacy under a variety of conditions.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDVVRWHHOBPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485417-92-2 | |
Record name | {4-[(dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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